4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Kinase inhibitor synthesis Type II DFG-out inhibitors 4-substituted 7-azaindoline

This hydrochloride salt (CAS 1818847-83-4) provides critical differentiation from the free base 4-chloro-7-azaindole. The 2,3-dihydro core enables DFG-out binding conformations essential for type II kinase inhibitor design (validated in TAK1/MAP4K2 and JAK3-selective programs). With >10 mg/mL aqueous solubility, it eliminates DMSO precipitation artifacts during assay preparation and is ideally suited for automated parallel synthesis workflows. The 4-position chloro handle undergoes efficient Pd-catalyzed C–N/C–O coupling (65–92% yields) for rapid library diversification. Choose this salt form for reproducible SAR and streamlined process development.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 1818847-83-4
Cat. No. B1381876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
CAS1818847-83-4
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1CNC2=NC=CC(=C21)Cl.Cl
InChIInChI=1S/C7H7ClN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H
InChIKeyWOPVUMXNWHUJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 1818847-83-4): A High-Purity Halogenated 7-Azaindoline Scaffold for Kinase-Focused Medicinal Chemistry and Late-Stage Diversification


4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 1818847-83-4) is the hydrochloride salt of a 4-chloro-substituted 2,3-dihydro-7-azaindole (7-azaindoline) heterocyclic building block . As a partially saturated analog of the privileged 7-azaindole kinase hinge-binding scaffold, this compound serves as a versatile synthetic intermediate for constructing kinase inhibitor libraries, particularly those targeting the ATP-binding pocket via the 4-position chloro handle for Pd-catalyzed cross-coupling or nucleophilic aromatic substitution reactions [1]. The hydrochloride salt form provides enhanced aqueous solubility and handling stability relative to the free base, with typical commercial specifications including ≥98% purity, molecular weight 191.05 g/mol (C₇H₈Cl₂N₂), and recommended storage at 2–8°C in sealed, dry conditions .

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 1818847-83-4): Critical Differentiators from 4-Chloro-7-azaindole and Alternative Halogenated 7-Azaindole Building Blocks


In procurement for medicinal chemistry programs, generic substitution with the fully aromatic 4-chloro-7-azaindole (CAS 55052-28-3) or alternative 4-substituted 7-azaindole derivatives is technically invalid due to fundamentally different electronic and steric properties conferred by the 2,3-dihydro (azaindoline) saturation state. The 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride scaffold exhibits distinct conformational flexibility and altered nitrogen basicity at the pyrrolidine-like nitrogen (position 1), which directly impacts kinase hinge-binding orientation and subsequent structure-activity relationships (SAR) in type II inhibitor design where a DFG-out binding conformation is targeted [1]. Furthermore, the hydrochloride salt form provides immediate aqueous solubility for parallel synthesis workflows, whereas the free base 4-chloro-7-azaindole requires separate salt formation or organic co-solvent optimization [1]. These parameters critically influence synthetic efficiency, downstream purification, and the reproducibility of biological assay results in kinase inhibitor discovery campaigns.

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 1818847-83-4): Quantitative Differentiation Evidence Against Closest Comparators


4-Position Chloro Handle Enables Pd-Catalyzed Cross-Coupling for Type II Kinase Inhibitor Library Synthesis

The 4-position chloro substituent on the 2,3-dihydro-7-azaindoline core serves as a critical synthetic handle for diversification, enabling palladium-catalyzed C-N and C-O coupling to generate 4-substituted analogs. In the discovery of type II TAK1 and MAP4K2 inhibitors, a library of 4-substituted 1H-pyrrolo[2,3-b]pyridines derived from this scaffold exhibited potent dual inhibitory activity, with lead compounds such as NG25 (compound 1) demonstrating IC₅₀ values of 41.1 nM against TAK1 and 18.2 nM against MAP4K2 [1][2]. This contrasts with the 5-substituted and 6-substituted 7-azaindole isomers, which do not provide the same hinge-binding geometry required for type II DFG-out conformation engagement [1]. Furthermore, the 4-chloro-7-azaindoline hydrochloride salt's solubility in aqueous media (≥10 mg/mL in water) facilitates direct use in parallel medicinal chemistry workflows, whereas the free base 4-chloro-7-azaindole (CAS 55052-28-3) exhibits negligible aqueous solubility and requires organic co-solvents (e.g., DMSO or DMF) for most coupling reactions .

Kinase inhibitor synthesis Type II DFG-out inhibitors 4-substituted 7-azaindoline

JAK3 Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Originating from the 4-Chloro-7-azaindoline Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, when functionalized at the 4-position via the 4-chloro-7-azaindoline intermediate, yields compounds with moderate to potent JAK3 inhibitory activity. A representative 1H-pyrrolo[2,3-b]pyridine derivative (compound 3) synthesized from this scaffold exhibited IC₅₀ values of 120 nM against JAK3 and 350 nM against JAK1 in enzymatic assays [1]. In contrast, the 4-chloro-7-azaindole scaffold (fully aromatic, CAS 55052-28-3) has been reported in patent literature to yield JAK1/3 inhibitors with IC₅₀ values in the low nanomolar range (e.g., 46 nM in cellular STAT6 phosphorylation assays) but with significantly different selectivity profiles against the JAK family and off-target kinases [2]. The 2,3-dihydro saturation in the 4-chloro-7-azaindoline scaffold alters the pKa of the pyrrolidine nitrogen and modulates hydrogen-bonding capacity with the kinase hinge region, providing a distinct SAR starting point for developing JAK3-selective inhibitors over JAK2 (which is associated with hematologic toxicity) [1][3].

JAK3 inhibitor Immunomodulation Autoimmune disease

Hydrochloride Salt Form Provides Superior Aqueous Solubility and Handling Compared to Free Base 4-Chloro-7-azaindole

The hydrochloride salt of 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1818847-83-4) demonstrates significantly improved aqueous solubility and solid-state stability relative to the free base analog 4-chloro-7-azaindole (CAS 55052-28-3). The hydrochloride salt is freely soluble in water (>10 mg/mL) and common polar organic solvents, enabling direct use in aqueous parallel synthesis, high-throughput experimentation, and biological assay preparation without the need for DMSO stock solutions . In contrast, 4-chloro-7-azaindole (free base) exhibits negligible water solubility (<0.1 mg/mL) and requires storage under inert atmosphere to prevent oxidative degradation, as indicated by its classification as Acute Tox. 3 and skin/eye irritant . The hydrochloride salt can be stored at 2–8°C in sealed dry containers with no special inert atmosphere requirements, reducing handling complexity and improving reproducibility in multi-step synthetic sequences .

Building block solubility Parallel synthesis Medicinal chemistry workflow

4-Chloro-7-azaindoline Hydrochloride Enables Selective Late-Stage C-N and C-O Coupling for Diversification of Kinase Inhibitor Libraries

The 4-chloro substituent on the 7-azaindoline core undergoes efficient palladium-catalyzed C-N and C-O coupling with anilines and phenols, enabling rapid diversification of the 4-position for SAR exploration. Reported yields for Pd-catalyzed C-N coupling of 4-chloro-7-azaindoles with anilines range from 65% to 92% under optimized conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C) [1][2]. In contrast, analogous coupling at the 5-position or 6-position of 7-azaindoles proceeds with significantly lower efficiency (typically 30–50% yield) due to electronic deactivation and steric hindrance [1]. The 2,3-dihydro saturation in the 4-chloro-7-azaindoline scaffold further enhances nucleophilicity at the 4-position relative to the fully aromatic 4-chloro-7-azaindole, as evidenced by accelerated reaction rates and reduced catalyst loadings in comparative kinetic studies [3]. This reactivity profile makes the hydrochloride salt particularly valuable for constructing focused kinase inhibitor libraries where 4-position diversity is a key SAR determinant.

Pd-catalyzed coupling Late-stage functionalization 7-azaindole diversification

Conformational Flexibility of 2,3-Dihydro Core Differentiates Binding Mode from Fully Aromatic 7-Azaindole Kinase Inhibitors

The 2,3-dihydro (azaindoline) core of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride confers distinct conformational flexibility and altered nitrogen basicity compared to the planar, fully aromatic 7-azaindole scaffold. X-ray cocrystal structures of type II kinase inhibitors derived from the 4-substituted 7-azaindoline scaffold (e.g., compound NG25 with TAK1 at 2.4 Å resolution) confirm that the activation loop of the kinase adopts the DFG-out conformation characteristic of type II inhibition [1][2]. In contrast, 7-azaindole-based inhibitors typically bind kinases in the DFG-in (type I) conformation due to the rigid planar geometry of the aromatic core that restricts access to the allosteric back pocket [3]. This fundamental binding mode difference translates to distinct kinase selectivity profiles: the 7-azaindoline-derived type II inhibitors demonstrate >100-fold selectivity for TAK1 and MAP4K2 over 24 structurally similar kinases, whereas 7-azaindole-derived type I inhibitors often exhibit broader kinome promiscuity [1].

Type II kinase inhibitor DFG-out conformation Hinge-binding motif

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 1818847-83-4): Validated Research and Industrial Application Scenarios


Type II Kinase Inhibitor Discovery (TAK1/MAP4K2 and Related MAPK Pathway Targets)

Procurement of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is strongly indicated for medicinal chemistry programs developing type II DFG-out kinase inhibitors targeting the MAPK signaling pathway, particularly TAK1 (MAP3K7) and MAP4K2. The 4-chloro-7-azaindoline scaffold has been validated in kinome-wide selectivity profiling to yield potent dual TAK1/MAP4K2 inhibitors (IC₅₀ 41.1 nM and 18.2 nM, respectively) with >100-fold selectivity over 24 related kinases [1]. The 2,3-dihydro core enables the DFG-out binding conformation confirmed by 2.4 Å cocrystal structures, a binding mode not achievable with the planar 4-chloro-7-azaindole scaffold [1]. This application is particularly relevant for oncology and inflammatory disease programs where selective TAK1 inhibition is sought.

JAK3-Selective Inhibitor Lead Optimization for Autoimmune Indications

The scaffold is a validated starting point for developing JAK3-selective inhibitors with reduced JAK2 liability. 1H-pyrrolo[2,3-b]pyridine derivatives synthesized from this building block demonstrate JAK3 IC₅₀ values of 120 nM with ~3-fold selectivity over JAK1 [1]. The 2,3-dihydro saturation alters hinge-binding hydrogen-bonding capacity and modulates kinome selectivity compared to 4-chloro-7-azaindole-derived JAK inhibitors, which often exhibit dual JAK1/3 inhibition [2]. This scenario is optimal for programs targeting rheumatoid arthritis, psoriasis, or organ transplant rejection where JAK2 sparing is clinically desirable to avoid thrombocytopenia and anemia.

High-Throughput Parallel Synthesis and Late-Stage Diversification of Kinase-Focused Libraries

The hydrochloride salt form (CAS 1818847-83-4) with ≥98% purity and >10 mg/mL aqueous solubility is ideally suited for automated parallel synthesis platforms and high-throughput experimentation workflows [1]. The 4-position chloro handle undergoes efficient Pd-catalyzed C-N and C-O coupling with anilines and phenols in 65–92% yields, enabling rapid diversification of kinase inhibitor libraries [2]. The superior aqueous solubility eliminates DMSO stock solution requirements and reduces compound precipitation during assay preparation, improving data reproducibility and reducing solvent-related artifacts in biological screening [1].

Synthesis of Peficitinib and Related JAK Inhibitor Pharmaceutical Intermediates

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride serves as a key intermediate in the synthesis of structurally related JAK inhibitors. Published synthetic routes for Peficitinib hydrobromide (a JAK1/JAK3 inhibitor approved in Japan for rheumatoid arthritis) commence with 4-chloro-7-azaindole, with the 4-chloro-7-azaindoline hydrochloride offering an alternative, more soluble entry point for process chemistry optimization [1]. The hydrochloride salt's improved handling characteristics and storage stability at 2–8°C make it preferable for multi-kilogram process development compared to the free base 4-chloro-7-azaindole, which requires inert atmosphere storage due to oxidative sensitivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.